2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[a]phenanthridinone core: This can be achieved through a series of cyclization reactions.
Introduction of the nitro and trifluoromethyl groups: These groups are usually introduced via nitration and trifluoromethylation reactions.
Attachment of the phenoxy group: This step involves the formation of an ether linkage between the phenol and the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The phenoxy group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of substituted phenanthridinone derivatives.
Scientific Research Applications
2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro and trifluoromethyl groups can play a role in enhancing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-5-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: can be compared to other phenanthridinone derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-5-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F3N2O4/c1-31(2)16-23-28-22-9-4-3-6-18(22)10-12-24(28)36-30(29(23)26(38)17-31)19-7-5-8-21(14-19)41-27-13-11-20(32(33,34)35)15-25(27)37(39)40/h3-15,30,36H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKYDFWWPOZPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC6=C(C=C(C=C6)C(F)(F)F)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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